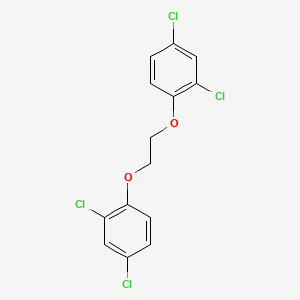
2,4-Dimethylphenyl isothiocyanate
Overview
Description
2,4-Dimethylphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NS. It is a derivative of phenyl isothiocyanate, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its strong sulfurous odor and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which 2,4-dimethylphenyl isothiocyanate belongs, are known to interact with a variety of cellular targets, including enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates, in general, are known to modulate the activity of various enzymes and proteins, leading to changes in cellular processes such as cell cycle progression and apoptosis .
Biochemical Pathways
Isothiocyanates can affect several biochemical pathways. They are known to inhibit cytochrome P450 enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage migration inhibitory factor (MIF) .
Pharmacokinetics
They exhibit linear and first-order absorption, high protein binding, and capacity-limited tissue distribution. Their metabolism is reversible and capacity-limited, primarily occurring in the liver .
Result of Action
Isothiocyanates are known to induce apoptosis, inhibit cell cycle progression, and modulate various cellular pathways, leading to potential chemopreventive effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s safety data sheet recommends using it only in well-ventilated areas and storing it in a locked-up, well-ventilated place with a tightly closed container .
Biochemical Analysis
Biochemical Properties
2,4-Dimethylphenyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . Additionally, this compound can modulate the activity of antioxidant response proteins, influencing cellular redox states . The interactions between this compound and these biomolecules are primarily mediated through covalent binding to thiol groups, leading to alterations in enzyme activity and protein function.
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type and context. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . By modulating the activity of key signaling proteins, this compound can induce cell death in cancer cells, making it a potential candidate for chemopreventive applications . Furthermore, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the covalent modification of cysteine residues in proteins, which can lead to enzyme inhibition or activation . This compound can also interact with DNA and RNA, potentially affecting gene expression and protein synthesis . Additionally, this compound has been shown to modulate the activity of various signaling pathways, including those involved in oxidative stress response and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound has been shown to have beneficial effects, such as the induction of antioxidant enzymes and the inhibition of tumor growth . At higher doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as glutathione S-transferases (GSTs) and cytochrome P450s . The metabolism of this compound involves conjugation with glutathione, followed by further enzymatic degradation and excretion . These metabolic processes can influence the bioavailability and efficacy of this compound, as well as its potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to different cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been shown to accumulate in the cytoplasm and nucleus, where it can interact with various biomolecules . The localization of this compound to specific cellular compartments is likely mediated by targeting signals and post-translational modifications, which direct it to its sites of action . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenyl isothiocyanate can be synthesized through several methods:
From Primary Amines: The most common method involves the reaction of 2,4-dimethylphenylamine with thiophosgene or its derivatives.
From Isocyanides: Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods: Industrial production of this compound often employs the thiophosgene method due to its high yield and efficiency. The process involves the careful handling of toxic reagents and requires stringent safety measures .
Chemical Reactions Analysis
2,4-Dimethylphenyl isothiocyanate undergoes various chemical reactions:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can undergo addition reactions with alcohols to form thiocarbamates.
Oxidation and Reduction: While less common, it can be oxidized to form sulfonyl derivatives or reduced to form amines under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, DMF
Catalysts: DBU, triethylamine
Major Products:
Thioureas: Formed from reactions with amines
Thiocarbamates: Formed from reactions with alcohols
Scientific Research Applications
2,4-Dimethylphenyl isothiocyanate has several applications in scientific research:
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Properties
IUPAC Name |
1-isothiocyanato-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-3-4-9(10-6-11)8(2)5-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHSBFCSOARUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960410 | |
| Record name | 1-Isothiocyanato-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39842-01-8, 71685-97-7 | |
| Record name | 2,4-Dimethylphenylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039842018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071685977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isothiocyanato-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xylyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dimethylphenyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



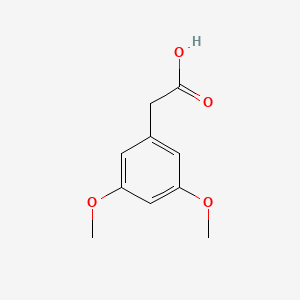
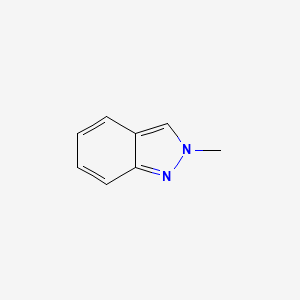

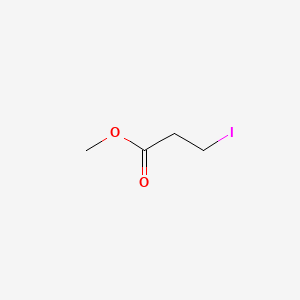
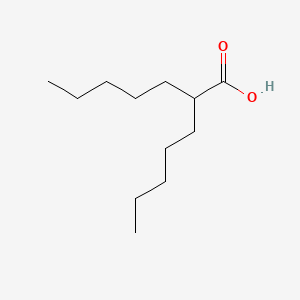
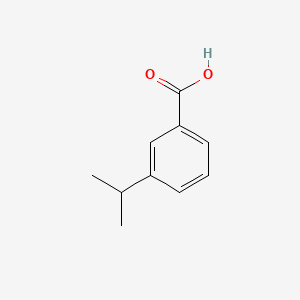


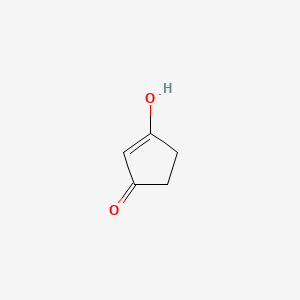
![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)


